N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide
Description
N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring and a pyrimidine moiety. Key structural elements include:
- A benzyl-propanamide chain at position 3, contributing to lipophilicity and molecular bulk.
- A 4-oxo group, which stabilizes the bicyclic system through resonance.
This compound’s design leverages the thienopyrimidinone scaffold, known for pharmacological relevance in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-benzyl-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-3-23(4-2)20-22-16-11-13-27-18(16)19(26)24(20)12-10-17(25)21-14-15-8-6-5-7-9-15/h5-9,11,13H,3-4,10,12,14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGKHOMHWCDPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups via substitution reactions. The final step often involves the formation of the furamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully managed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives
- 3-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}propanoic acid (): Replaces the diethylamino and benzyl-propanamide groups with a propanoic acid substituent. Lower molecular weight (224.24 g/mol vs. ~437–487 g/mol for analogs) and increased polarity due to the carboxylic acid group, likely improving aqueous solubility .
- 2-((3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (): Features a thioacetamide linker and 3-methoxyphenyl group instead of the diethylamino-propanamide chain. Predicted pKa of 12.77 suggests moderate basicity, comparable to the target compound’s diethylamino group .
Pyrimidine-Based Compounds with Varied Cores
- N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (): Contains a methoxypyrimidine-benzyl moiety and cyclohexylamino group. Higher molecular weight (487.27 g/mol) and melting point (174°C), indicating greater crystalline stability .
- 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (): Saturated tetrahydropyrimidine core with halogenated aryl groups.
Physicochemical Properties
*Estimated based on analogs. †Predicted based on diethylamino group’s basicity.
Key Observations:
- Halogenated analogs (e.g., ) exhibit higher molecular weights and melting points, suggesting stronger intermolecular forces .
Biological Activity
N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a thieno[3,2-d]pyrimidine core fused with a propanamide chain. The presence of a diethylamino group enhances its solubility and biological activity.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 357.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of Thieno[3,2-d]pyrimidine Core : Utilizing Gewald reaction techniques.
- Introduction of Diethylamino Group : Through amination reactions.
- Final Coupling with Benzyl and Propanamide : Via acylation methods.
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized product .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds often function by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
A study on thieno[3,2-d]pyrimidine derivatives reported that several compounds demonstrated potent activity against various bacterial strains, with some exhibiting minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been highlighted in recent studies. For instance:
- Cell Line Studies : A series of thieno[3,2-d]pyrimidine derivatives were tested against multiple cancer cell lines including H460 (lung), HT-29 (colon), MKN-45 (gastric), and MDA-MB-231 (breast). Some derivatives exhibited IC50 values below 0.1 µM, indicating high potency .
- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes such as PI3Kα and suppression of growth factor receptors like EGFR and VEGF, which are critical in tumor proliferation .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various thieno[3,2-d]pyrimidine derivatives, N-benzyl-3-[2-(diethylamino)-4-oxo...] was evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound showed promising results with an MIC comparable to established antibiotics .
Case Study 2: Anticancer Activity Assessment
A recent investigation assessed the anticancer properties of N-benzyl derivatives in vitro against breast cancer cell lines. The results indicated that the compound significantly inhibited cell viability with an IC50 value lower than that of standard chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
